molecular formula C36H73N2O6P B11942122 N-oleoyl-ceramide-1-phosphate (ammonium salt)

N-oleoyl-ceramide-1-phosphate (ammonium salt)

Katalognummer: B11942122
Molekulargewicht: 660.9 g/mol
InChI-Schlüssel: OLFFCEGYMCQDKZ-CFRDMXQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-oleoyl-ceramide-1-phosphate (ammonium salt) is a high-purity, synthetic lipid signaling molecule essential for investigating key biological processes. This compound, a specific oleoyl variant of ceramide-1-phosphate (C1P), is recognized for its critical roles in promoting cell proliferation and survival, thereby directly counteracting the pro-apoptotic effects of ceramide . A primary mechanism of intracellularly generated C1P is the stimulation of cytosolic phospholipase A2 (cPLA2α), which triggers the release of arachidonic acid and is a vital step in mediating inflammatory responses . Furthermore, C1P has been identified as a potent regulator of macrophage chemotaxis, an action that is mediated by specific G-protein coupled receptors on the plasma membrane, highlighting its dual role as both an intracellular second messenger and an extracellular receptor ligand . Studies also show that C1P can inhibit acid sphingomyelinase and activate pro-survival pathways involving PI3K/AKT and NF-κB, underscoring its function as an anti-apoptotic agent . Physicochemical characterization reveals that C1P integrates into lipid bilayers and can influence membrane curvature and electrostatics, properties that are crucial for its biological activity . This product is intended for research purposes by professional laboratories. It is strictly for manufacturing, research, and industrial use. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Eigenschaften

Molekularformel

C36H73N2O6P

Molekulargewicht

660.9 g/mol

IUPAC-Name

azanium;[(E,2S,3R)-3-hydroxy-2-[[(Z)-octadec-9-enoyl]amino]octadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C36H70NO6P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,29,31,34-35,38H,3-16,19-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42);1H3/b18-17-,31-29+;/t34-,35+;/m0./s1

InChI-Schlüssel

OLFFCEGYMCQDKZ-CFRDMXQMSA-N

Isomerische SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+]

Kanonische SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Ceramide Substrate Preparation

Chemical Synthesis Strategies

Solid-Phase Synthesis

Chemical synthesis offers an alternative to enzymatic methods, particularly for producing analogs with modified acyl chains. The process involves:

  • Sphingosine Backbone Preparation : Sphingosine is protected at the C1 and C3 hydroxyl groups using tert-butyldimethylsilyl (TBDMS) groups.

  • Acylation : Oleoyl chloride is coupled to the amino group of sphingosine under basic conditions (e.g., triethylamine in dichloromethane).

  • Deprotection and Phosphorylation : The C1 hydroxyl is deprotected and phosphorylated using phosphorus oxychloride (POCl₃) in pyridine, followed by ammonium hydroxide quenching to form the ammonium salt.

Key Challenges

  • Stereochemical Control : Ensuring D-erythro configuration requires chiral auxiliaries or enzymatic resolution.

  • Byproduct Formation : Over-phosphorylation at C3 hydroxyl necessitates careful monitoring.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Q-Sepharose columns separate C1P from unreacted ceramide using a NaCl gradient (0–1 M).

  • Reverse-Phase HPLC : C18 columns with methanol/water (90:10, v/v) eluent resolve N-oleoyl-C1P from shorter-chain contaminants.

Structural Validation

  • Mass Spectrometry : ESI-MS in negative mode confirms the molecular ion [M-H]⁻ at m/z 828.6 for N-oleoyl-C1P.

  • ¹H NMR : Characteristic signals include δ 5.35 (olefinic protons), δ 4.15 (C1 phosphate), and δ 3.85 (ammonium counterion).

Conversion to Ammonium Salt

The final step involves neutralizing C1P’s phosphate group with ammonium hydroxide. Excess ammonium is removed via lyophilization, yielding a stable, water-soluble powder. The ammonium salt form enhances bioavailability and is preferred for in vitro assays.

Optimization and Industrial Scalability

Enzyme Engineering

Recombinant CerK expressed in E. coli or insect cells improves yield (up to 60%) and reduces cost. Mutagenesis studies targeting the PH domain of CerK enhance membrane association and substrate accessibility.

Continuous-Flow Systems

Microfluidic reactors enable rapid mixing and precise temperature control, reducing reaction times from hours to minutes .

Analyse Chemischer Reaktionen

Enzyme Inhibition and Regulatory Interactions

C1P modulates enzymatic activity through direct interactions:

Target Enzyme Effect Mechanism Biological Impact
Acid sphingomyelinase (SMase)InhibitionCompetitive binding to the enzyme’s active siteReduces ceramide accumulation, anti-apoptotic
Serine palmitoyltransferase (SPT)InhibitionDisrupts substrate binding in the de novo ceramide pathwayLimits ceramide synthesis, promotes cell survival
  • Concentration-dependent effects : Low C1P concentrations (≤10 µM) stimulate cell proliferation, while higher concentrations (>20 µM) induce cytotoxicity .

Membrane Dynamics and Lipid Interactions

Molecular dynamics simulations reveal that C1P interacts with phospholipid bilayers to facilitate ceramide release:

  • POPC tail insertion : In Golgi membranes, C1P’s oleoyl chain snorkels into hydrophobic regions, destabilizing interactions with the START domain protein. This triggers ceramide release (Figure 3A in ).

  • Free energy of binding : C1P exhibits stronger binding to ER membranes (ΔG = −45 kcal/mol) compared to Golgi membranes (ΔG = −32 kcal/mol) .

Key structural features influencing reactivity :

  • Ammonium group : Enhances solubility in chloroform and aqueous buffers (evidenced by TLC and NMR ).

  • Phosphate group : Participates in hydrogen bonding with residues like Y482 and N504 in protein cavities .

Analytical Characterization

Spectroscopic data :

  • NMR : Peaks at δ 5.3–5.4 ppm (olefinic protons) and δ 3.9–4.1 ppm (phosphate-linked protons) .

  • Mass spectrometry : [M−NH₄]⁻ ion at m/z 643.0, confirming molecular weight (660.948 g/mol) .

Purity and stability :

  • 99% purity by TLC .

  • Stable for 1 year at −20°C in chloroform .

Functional Competition in Lipid Metabolism

C1P competes with glucosylceramide synthase (GCS) for ceramide pools in the Golgi:

  • Overexpression of sphingomyelin synthase 1 (SMS1) diverts ceramide toward sphingomyelin synthesis, reducing C1P production .

  • Palmitate treatment increases C16:0 ceramide levels but does not elevate C1P due to metabolic channeling .

Wissenschaftliche Forschungsanwendungen

Cell Signaling and Inflammation

N-oleoyl-ceramide-1-phosphate is known to play a critical role in cell signaling pathways, particularly in relation to inflammation. It acts as a mediator of inflammatory responses by stimulating cytosolic phospholipase A2, which is crucial for the production of pro-inflammatory mediators . Research has demonstrated that ceramide-1-phosphate can regulate cell proliferation and apoptosis, highlighting its importance in both normal physiology and disease states such as cancer and autoimmune disorders .

Cancer Research

The compound has been implicated in cancer biology, particularly regarding its role in apoptosis and cell survival. Studies indicate that ceramide-1-phosphate can inhibit acid sphingomyelinase, thereby blocking apoptosis in macrophages, which could have implications for tumor microenvironments . Furthermore, it has been suggested that targeting ceramide metabolism could enhance the efficacy of chemotherapy by promoting apoptosis in cancer cells resistant to treatment .

Phagocytosis and Immune Response

N-oleoyl-ceramide-1-phosphate is also involved in the regulation of phagocytosis, a vital process for immune defense. It has been shown to influence macrophage chemotaxis, which is essential for the recruitment of immune cells to sites of infection or injury . This property positions it as a potential target for therapeutic strategies aimed at modulating immune responses.

Metabolic Disorders

Research indicates that sphingolipid metabolism, including the metabolism of N-oleoyl-ceramide-1-phosphate, is altered in metabolic disorders such as obesity and diabetes. The modulation of ceramide levels can affect insulin signaling pathways and lipid metabolism, suggesting that this compound could be a target for interventions aimed at treating metabolic diseases .

Neurodegenerative Diseases

Data Table: Summary of Applications

Application AreaMechanism/ImpactReferences
Cell SignalingMediates inflammatory responses; regulates apoptosis ,
Cancer ResearchInhibits apoptosis; enhances chemotherapy efficacy ,
PhagocytosisRegulates macrophage chemotaxis
Metabolic DisordersModulates insulin signaling; affects lipid metabolism ,
Neurodegenerative DiseasesPotential neuroprotective effects ,

Case Study 1: Ceramide-1-phosphate and Cancer Therapy

A study investigated the effects of ceramide-1-phosphate on glioblastoma cells. Researchers found that increasing ceramide levels through inhibition of ceramidase led to enhanced sensitivity to radiation therapy. This suggests that manipulating ceramide pathways could improve treatment outcomes for resistant tumors .

Case Study 2: Inflammation and Immune Modulation

In models of acute inflammation, N-oleoyl-ceramide-1-phosphate was shown to enhance macrophage recruitment to sites of injury. This study highlighted its potential use as an immunomodulatory agent in therapeutic strategies for inflammatory diseases .

Case Study 3: Sphingolipid Metabolism in Diabetes

Research examining sphingolipid profiles in diabetic patients revealed altered levels of ceramide species, including N-oleoyl-ceramide-1-phosphate. The findings suggest a link between sphingolipid metabolism and insulin resistance, indicating potential therapeutic targets for managing diabetes .

Wirkmechanismus

The mechanism of action of N-oleoyl-ceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways. It regulates cell survival, growth, and death by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. It also plays a role in the inflammatory response by interacting with receptors involved in immune cell activation .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

Ceramide-1-phosphate (C1P) compounds differ in acyl chain length, saturation, and headgroup modifications. The ammonium salt form is universally employed to enhance solubility. Key structural and physicochemical distinctions include:

Compound Name Acyl Chain (Length/Saturation) Molecular Formula Molecular Weight (g/mol) Key Features
N-Oleoyl-C1P (C18:1) 18:1 (9Z, unsaturated) C36H73N2O6P 660.96 High hydrophobicity, membrane fluidity modulator
N-Palmitoyl-C1P (C16:0) 16:0 (saturated) C32H65N2O6P 605.84 Rigid acyl chain; used in lipid raft studies
N-Lauroyl-C1P (C12:0) 12:0 (saturated) C24H49N2O6P 493.61 Shorter chain; enhanced aqueous mobility
N-Octanoyl-C1P (C8:0) 8:0 (saturated) C20H41N2O6P 429.52 Cell protection, angiogenesis studies
N-Acetoyl-C1P (C2:0) 2:0 (acetyl) C14H29N2O6P 341.36 Apoptosis inhibition in macrophages

Notes:

  • Longer acyl chains (e.g., C18:1 vs. C16:0) increase hydrophobicity, affecting membrane partitioning and protein interactions .
  • Unsaturation (C18:1) introduces kinks in the acyl chain, enhancing membrane fluidity compared to saturated analogs .
  • Shorter chains (C8:0, C2:0) exhibit higher solubility in aqueous systems without detergents .
N-Oleoyl-C1P (C18:1)
  • Neurosecretion : Co-purifies with synaptic vesicles and is implicated in calcium-stimulated neurotransmitter release .
  • Lipid Metabolism : Interacts with sphingomyelin (SM) in micellar systems to study lipid remodeling .
N-Palmitoyl-C1P (C16:0)
  • Inflammation : Activates cytosolic phospholipase A2 (cPLA2), promoting prostaglandin synthesis .
N-Octanoyl-C1P (C8:0)
  • Vasculogenesis : Enhances endothelial colony-forming cell survival and angiogenesis in vitro/in vivo .
N-Acetoyl-C1P (C2:0)
  • Apoptosis Regulation : Inhibits acid sphingomyelinase (ASM), blocking ceramide-mediated apoptosis in macrophages .

Functional Divergence :

  • C18:1 and C16:0 C1Ps are associated with membrane-bound processes (e.g., vesicle trafficking, enzyme activation), while shorter chains (C8:0, C2:0) are more soluble and function in cytosolic signaling .

Biologische Aktivität

N-oleoyl-ceramide-1-phosphate (ammonium salt), commonly referred to as C1P, is a bioactive sphingolipid that has garnered significant attention in recent years due to its diverse biological activities. This compound plays crucial roles in various cellular processes, including cell proliferation, apoptosis, inflammation, and lipid transport. This article delves into the biological activity of N-oleoyl-ceramide-1-phosphate, highlighting its mechanisms of action, associated pathways, and implications for health and disease.

N-oleoyl-ceramide-1-phosphate (ammonium salt) has the following chemical characteristics:

  • Molecular Formula : C36H73N2O6P
  • Molecular Weight : 634.98 g/mol
  • Composition :
    • Carbon (C): 65.42%
    • Hydrogen (H): 11.13%
    • Nitrogen (N): 4.20%
    • Oxygen (O): 16.67%
    • Phosphorus (P): 2.98% .

Cell Proliferation and Survival

Ceramide-1-phosphate is recognized for its role as a mitogenic and prosurvival lipid. It promotes cell proliferation by activating signaling pathways that inhibit apoptosis. Studies have shown that C1P enhances the survival of various cell types, including macrophages, by modulating pro-inflammatory responses and supporting cellular resilience under stress conditions .

Inflammatory Responses

C1P is involved in the regulation of inflammation through its effects on immune cells. It stimulates the migration of macrophages and modulates cytokine production, thereby influencing inflammatory responses. For instance, C1P has been shown to enhance the production of eicosanoids and interleukins, which are critical mediators of inflammation .

Lipid Transport

The transport of ceramide-1-phosphate between cellular membranes is facilitated by specific proteins such as ceramide-1-phosphate transfer protein (CPTP). CPTP plays a crucial role in maintaining sphingolipid homeostasis by mediating the intermembrane transport of C1P from the trans-Golgi network to various cellular locations. This transport is vital for regulating lipid composition in membranes and ensuring proper cellular signaling .

Apoptosis Regulation

C1P has been implicated in the modulation of apoptosis through its interaction with various signaling pathways. It can inhibit caspase activation and promote cell survival under conditions that typically induce programmed cell death . This anti-apoptotic effect highlights its potential therapeutic applications in diseases characterized by excessive cell death, such as neurodegenerative disorders.

Interaction with Membranes

C1P influences membrane dynamics by inducing negative curvature in lipid bilayers, which can affect membrane fluidity and protein interactions. This property is essential for the formation of microdomains within membranes that facilitate specific signaling events .

Phosphoregulation

The biological activity of C1P is also regulated through phosphorylation processes that affect its interaction with other lipids and proteins. For instance, phosphorylation can enhance or inhibit the function of ceramide transport proteins, thereby influencing C1P levels within cells .

Cancer Research

Recent studies have investigated the role of C1P in cancer biology. Elevated levels of C1P have been associated with tumor progression and metastasis due to its effects on cell proliferation and survival pathways. Inhibition of ceramidases, enzymes that convert ceramide to sphingosine-1-phosphate (S1P), has been explored as a therapeutic strategy to increase ceramide levels and induce apoptosis in cancer cells .

Neurodegenerative Diseases

Research has indicated that dysregulation of sphingolipid metabolism, including altered levels of C1P, may contribute to neurodegenerative diseases such as Alzheimer's disease. The modulation of C1P levels could potentially serve as a therapeutic target for enhancing neuronal survival and function .

Data Table: Biological Activities of N-Oleoyl-Ceramide-1-Phosphate

Biological ActivityDescriptionReferences
Cell ProliferationPromotes growth and survival of cells; inhibits apoptosis
Inflammatory ResponseEnhances macrophage migration; modulates cytokine production
Lipid TransportFacilitates intermembrane transport via CPTP
Apoptosis RegulationInhibits caspase activation; promotes cell survival

Q & A

Q. How to address batch-to-batch variability in bioactivity assays using synthesized N-oleoyl-ceramide-1-phosphate?

  • Methodological Answer : Variability often stems from residual solvents or cation impurities. Implement rigorous QC protocols:
  • NMR to confirm absence of organic solvents.
  • ICP-MS to quantify trace metal contaminants.
  • Standardize bioactivity using a reference EC50 value (e.g., CERK inhibition assays) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.